Acetyldeoxynivalenol

Description

Acetyldeoxynivalenol is a natural product found in Fusarium graminearum with data available.

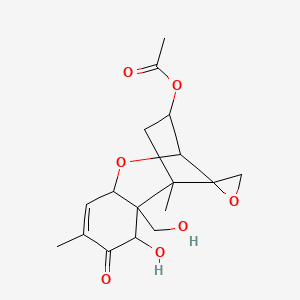

Acetyldeoxynivalenol is found in cereals and cereal products. Toxin from infected barley Acetyldeoxynivalenol belongs to the family of Trichothecenes. These are sesquiterpene mycotoxins structurally characterized by the presence of an epoxide ring and a benzoyran derivative with a variant number of hydroxyl, acetly, or other substituents [1]. (Reference: [1] http://www.inchem.org/documents/ehc/ehc/ehc105.htm).

Properties

IUPAC Name |

[3-hydroxy-2-(hydroxymethyl)-1,5-dimethyl-4-oxospiro[8-oxatricyclo[7.2.1.02,7]dodec-5-ene-12,2'-oxirane]-10-yl] acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H22O7/c1-8-4-11-16(6-18,13(21)12(8)20)15(3)5-10(23-9(2)19)14(24-11)17(15)7-22-17/h4,10-11,13-14,18,21H,5-7H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ADFIQZBYNGPCGY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2C(C(C1=O)O)(C3(CC(C(C34CO4)O2)OC(=O)C)C)CO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H22O7 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50921817 | |

| Record name | 7,15-Dihydroxy-8-oxo-12,13-epoxytrichothec-9-en-3-yl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50921817 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

338.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Acetyldeoxynivalenol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0036137 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

50722-38-8, 115825-62-2 | |

| Record name | 3-Acetyldeoxynivalenol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=267036 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 7,15-Dihydroxy-8-oxo-12,13-epoxytrichothec-9-en-3-yl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50921817 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Acetyldeoxynivalenol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0036137 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

185.5 - 186 °C | |

| Record name | Acetyldeoxynivalenol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0036137 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

An In-depth Technical Guide to the Acetyldeoxynivalenol Biosynthesis Pathway in Fusarium

For Researchers, Scientists, and Drug Development Professionals

Abstract

Acetyldeoxynivalenol (ADON), a mycotoxin produced by various Fusarium species, poses a significant threat to food safety and global agriculture. As acetylated derivatives of deoxynivalenol (B1670258) (DON), 3-acetyldeoxynivalenol (B190510) (3-ADON) and 15-acetyldeoxynivalenol (B30657) (15-ADON) are key intermediates and end products of the trichothecene (B1219388) biosynthetic pathway. Understanding the intricate molecular machinery governing their synthesis is paramount for developing effective strategies to mitigate crop contamination and for potential drug development targeting fungal secondary metabolism. This technical guide provides a comprehensive overview of the acetyldeoxynivalenol biosynthesis pathway in Fusarium, detailing the genetic framework, enzymatic reactions, and regulatory networks. It includes quantitative data on enzyme kinetics and toxin production, detailed experimental protocols for key research techniques, and visual representations of the biosynthetic and signaling pathways.

The Acetyldeoxynivalenol Biosynthesis Pathway: A Genetic and Enzymatic Overview

The biosynthesis of acetyldeoxynivalenol is a complex process orchestrated by a cluster of genes known as the trichothecene (TRI) gene cluster.[1][2][3] These genes encode the enzymes responsible for the stepwise conversion of the primary metabolite farnesyl pyrophosphate (FPP) into the final acetylated products, 3-ADON and 15-ADON.

The core of this pathway involves a series of oxygenation, isomerization, and acetylation reactions. The initial steps, catalyzed by enzymes encoded by genes like TRI5, TRI4, and TRI11, lead to the formation of the trichothecene scaffold. The subsequent acetylation steps are crucial in determining the final chemotype of the Fusarium strain.

Key Enzymes and their Functions:

-

TRI3 (15-O-acetyltransferase): This enzyme is responsible for the acetylation of the hydroxyl group at the C-15 position of the trichothecene molecule.[4] Specifically, it converts 15-decalonectrin to calonectrin.[4]

-

TRI101 (3-O-acetyltransferase): This acetyltransferase catalyzes the transfer of an acetyl group to the C-3 hydroxyl group of the trichothecene core. This step is considered a self-protection mechanism for the fungus, as acetylation at this position reduces the toxicity of the intermediate compounds.

-

TRI8 (Deacetylase): The functional variation of the TRI8 enzyme is a key determinant of whether a Fusarium strain produces 3-ADON or 15-ADON.[5] In 3-ADON producing strains, Tri8 deacetylates the biosynthetic intermediate 3,15-diacetyldeoxynivalenol (B1211994) at the C-15 position.[5] Conversely, in 15-ADON producers, Tri8 removes the acetyl group from the C-3 position.[5]

The final products, 3-ADON and 15-ADON, along with deoxynivalenol (DON), are the predominant forms of this mycotoxin found in contaminated grains.

Quantitative Data on Enzyme Activity and Toxin Production

The efficiency of the ADON biosynthesis pathway is influenced by the kinetic properties of its enzymes and the genetic background of the Fusarium strain. Below are tables summarizing key quantitative data.

Table 1: Kinetic Parameters of Fusarium Acetyltransferases

| Enzyme | Source Organism | Substrate | Catalytic Efficiency (kcat/Km) (M⁻¹s⁻¹) | Reference |

| TRI101 | Fusarium graminearum | Deoxynivalenol (DON) | 4.7 x 10⁶ | [6][7] |

| TRI101 | Fusarium sporotrichioides | Deoxynivalenol (DON) | 6.8 x 10⁴ | [6][7] |

| TRI3 | Fusarium sporotrichioides | 15-decalonectrin | Efficient, specific data not available | [2] |

Table 2: Production of 3-ADON and 15-ADON by Different Fusarium graminearum Chemotypes

| Chemotype | Isolate | Culture Condition | 3-ADON Production (µg/g) | 15-ADON Production (µg/g) | Total DON + ADONs (µg/g) | Reference |

| 3-ADON | F-1 | Autoclaved Wheat Media | - | - | 69,389 (total trichothecenes) | [8] |

| 15-ADON | PH-1 | Autoclaved Wheat Media | - | - | 120,190 (total trichothecenes) | [8] |

| 15-ADON | 5035 | Autoclaved Wheat Media | - | - | 12,060 (total trichothecenes) | [8] |

| 3-ADON | Representative Isolates | Inoculated Wheat | 48.4 | - | - | |

| 15-ADON | Representative Isolates | Inoculated Wheat | - | 38.7 | - |

Regulatory Signaling Pathways

The biosynthesis of acetyldeoxynivalenol is tightly regulated by complex signaling networks that integrate environmental cues and developmental state. Key pathways include G-protein coupled receptor (GPCR) signaling, mitogen-activated protein kinase (MAPK) cascades, and the cyclic AMP-dependent protein kinase A (cAMP-PKA) pathway.

-

G-Protein Coupled Receptor (GPCR) Signaling: GPCRs located on the fungal cell surface detect external signals, such as nutrients and host-derived molecules.[6] This perception initiates a signaling cascade through heterotrimeric G-proteins, which in turn modulates downstream pathways.

-

MAPK Signaling: Fusarium graminearum possesses several MAPK pathways that are crucial for growth, development, and pathogenicity, including the cell wall integrity (CWI), high osmolarity glycerol (B35011) (HOG), and penetration pathways.[9][10] Components of these pathways, such as the MAPK FgMgv1, have been shown to regulate DON production.[11][12]

-

cAMP-PKA Signaling: The intracellular levels of cyclic AMP (cAMP) play a critical role in regulating various cellular processes, including secondary metabolism. The cAMP-PKA pathway influences the expression of TRI genes and, consequently, ADON biosynthesis.[8][13][14] There is also evidence of crosstalk between the cAMP-PKA and MAPK pathways, indicating a complex regulatory web.[15][16]

Experimental Protocols

This section provides detailed methodologies for key experiments used in the study of acetyldeoxynivalenol biosynthesis.

Gene Knockout in Fusarium graminearum using Split-Marker Recombination

This protocol is adapted from established methods for generating gene deletion mutants in F. graminearum.

Experimental Workflow:

Methodology:

-

Primer Design: Design primers to amplify ~1 kb regions upstream and downstream of the target gene. Also, design primers to amplify the hygromycin B phosphotransferase (hph) resistance cassette.

-

Amplification: Perform PCR to amplify the upstream and downstream flanking regions from F. graminearum genomic DNA and the hph cassette from a suitable plasmid.

-

Fusion PCR: Generate two overlapping fragments of the hph cassette. Then, in separate reactions, fuse the upstream flanking region to the 5' portion of the hph cassette and the downstream flanking region to the 3' portion of the hph cassette.

-

Protoplast Preparation:

-

Inoculate F. graminearum spores in liquid medium and incubate to allow germination.

-

Harvest the young mycelia and treat with a lytic enzyme solution (e.g., Driselase, Glucanex) to digest the cell walls.

-

Isolate the protoplasts by filtration and centrifugation.

-

-

Transformation:

-

Mix the protoplasts with the two split-marker DNA fragments in the presence of polyethylene (B3416737) glycol (PEG) and CaCl₂.

-

Plate the transformation mixture on regeneration medium containing an osmotic stabilizer (e.g., sucrose).

-

-

Selection: Overlay the regeneration plates with a medium containing hygromycin B to select for transformants.

-

Confirmation: Isolate genomic DNA from putative transformants and confirm the gene deletion by PCR using primers flanking the target gene and by Southern blot analysis.

Acetyltransferase Activity Assay

This spectrophotometric assay is based on the reaction of the free thiol group of Coenzyme A (CoA), a product of the acetyltransferase reaction, with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a colored product that can be quantified at 412 nm.[17][18]

Methodology:

-

Protein Extraction:

-

Grind frozen Fusarium mycelia in liquid nitrogen.

-

Resuspend the powder in an extraction buffer (e.g., 50 mM Tris-HCl pH 7.5, 100 mM NaCl, 1 mM EDTA, protease inhibitors).

-

Centrifuge to pellet cell debris and collect the supernatant containing the crude protein extract.

-

-

Reaction Mixture: Prepare a reaction mixture in a cuvette or microplate well containing:

-

Reaction Buffer: 100 mM potassium phosphate, pH 8.0

-

DTNB: 0.6 mM

-

Acetyl-CoA: 1.5 mM

-

Substrate (e.g., DON or 15-decalonectrin)

-

Bovine Serum Albumin (BSA): 200 µg/ml

-

-

Enzyme Reaction:

-

Initiate the reaction by adding a known amount of the protein extract.

-

Immediately monitor the increase in absorbance at 412 nm at 25°C using a spectrophotometer.

-

-

Calculation: Calculate the enzyme activity based on the rate of change in absorbance and the molar extinction coefficient of the product (TNB²⁻).

Quantification of 3-ADON and 15-ADON by LC-MS/MS

This protocol outlines a general method for the extraction and quantification of acetyldeoxynivalenols from fungal cultures or contaminated grain.

Methodology:

-

Sample Preparation (QuEChERS method):

-

Homogenize the sample (e.g., ground grain, fungal culture).

-

Add water to hydrate (B1144303) the sample, followed by acetonitrile (B52724) with 1% acetic acid for extraction.

-

Add a QuEChERS extraction salt packet (e.g., containing MgSO₄, NaCl), shake vigorously, and centrifuge.

-

Transfer the upper acetonitrile layer to a dispersive solid-phase extraction (d-SPE) tube containing sorbents to remove interfering compounds.

-

Vortex, centrifuge, and filter the supernatant for LC-MS/MS analysis.

-

-

LC-MS/MS Analysis:

-

Chromatographic Separation: Use a chiral stationary phase column (e.g., YMC CHIRAL ART Cellulose-sc) to achieve baseline separation of the 3-ADON and 15-ADON isomers.[19][20] A typical mobile phase consists of a gradient of water and methanol (B129727) or acetonitrile with a modifier like ammonium (B1175870) acetate.

-

Mass Spectrometry: Operate the mass spectrometer in multiple reaction monitoring (MRM) mode. Select appropriate precursor and product ions for 3-ADON and 15-ADON for sensitive and specific detection.[6][11][21][22][23]

-

Quantification: Generate a calibration curve using certified reference standards of 3-ADON and 15-ADON to quantify their concentrations in the samples.

-

Conclusion

The biosynthesis of acetyldeoxynivalenol in Fusarium is a multifaceted process involving a dedicated gene cluster and a complex regulatory network. This technical guide has provided a detailed overview of the biosynthetic pathway, quantitative data on key enzymatic steps and toxin production, and robust experimental protocols for its investigation. A deeper understanding of these molecular mechanisms is crucial for the development of novel strategies to combat Fusarium infections in crops, reduce mycotoxin contamination in the food supply, and explore potential applications in drug development. Further research into the intricate details of the signaling pathways and their crosstalk will undoubtedly unveil new targets for intervention.

References

- 1. Depicting the Discrepancy between Tri Genotype and Chemotype on the Basis of Strain CBS 139514 from a Field Population of F. graminearum Sensu Stricto from Argentina - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Transcriptome Alterations of an in vitro-Selected, Moderately Resistant, Two-Row Malting Barley in Response to 3ADON, 15ADON, and NIV Chemotypes of Fusarium graminearum - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Development of A Continuous Fluorescence-Based Assay for N-Terminal Acetyltransferase D - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Non-canonical fungal G-protein coupled receptors promote Fusarium head blight on wheat: Open Access, Read PDF & Key Insights | Bohrium [bohrium.com]

- 7. Signaling events connecting mycotoxin biosynthesis and sporulation in Aspergillus and Fusarium spp. | CiNii Research [cir.nii.ac.jp]

- 8. GPCRs from fusarium graminearum detection, modeling and virtual screening - the search for new routes to control head blight disease - PMC [pmc.ncbi.nlm.nih.gov]

- 9. RNA-Seq Revealed Differences in Transcriptomes between 3ADON and 15ADON Populations of Fusarium graminearum In Vitro and In Planta | PLOS One [journals.plos.org]

- 10. Overproduction of mycotoxin biosynthetic enzymes triggers Fusarium toxisome-shaped structure formation via endoplasmic reticulum remodeling - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Fusarium graminearum Ste3 G-Protein Coupled Receptor: A Mediator of Hyphal Chemotropism and Pathogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. bibliotekanauki.pl [bibliotekanauki.pl]

- 13. MeJA inhibits fungal growth and DON toxin production by interfering with the cAMP-PKA signaling pathway in the wheat scab fungus Fusarium graminearum - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Fusarium graminearum Ste3 G-Protein Coupled Receptor: A Mediator of Hyphal Chemotropism and Pathogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Crosstalk between cAMP-PKA and MAP kinase pathways is a key regulatory design necessary to regulate FLO11 expression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. DTNB-Based Quantification of In Vitro Enzymatic N-Terminal Acetyltransferase Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. Validation of LC-MS/MS Coupled with a Chiral Column for the Determination of 3- or 15-Acetyl Deoxynivalenol Mycotoxins from Fusarium graminearum in Wheat - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Validation of LC-MS/MS Coupled with a Chiral Column for the Determination of 3- or 15-Acetyl Deoxynivalenol Mycotoxins from Fusarium graminearum in Wheat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Fusarium-Produced Mycotoxins in Plant-Pathogen Interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 22. cdnsciencepub.com [cdnsciencepub.com]

- 23. researchgate.net [researchgate.net]

The Core Mechanism of Action of 3-Acetyldeoxynivalenol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Acetyldeoxynivalenol (B190510) (3-ADON), a prominent type B trichothecene (B1219388) mycotoxin produced by Fusarium species, is a significant contaminant of cereal grains worldwide.[1] Its presence in food and feed poses a considerable risk to human and animal health. This in-depth technical guide elucidates the core mechanism of action of 3-ADON, providing a comprehensive overview of its molecular interactions, the signaling cascades it triggers, and its ultimate cellular consequences. This document is intended to be a valuable resource for researchers, scientists, and drug development professionals, offering detailed experimental protocols, quantitative data, and visual representations of the key pathways involved.

Primary Molecular Target: The Eukaryotic Ribosome

The fundamental mechanism of action of 3-acetyldeoxynivalenol is the inhibition of protein synthesis.[2] This is achieved through its direct interaction with the eukaryotic ribosome, the cellular machinery responsible for translating messenger RNA (mRNA) into protein.

Binding Site: 3-ADON specifically binds to the 60S ribosomal subunit, which contains the peptidyl transferase center (PTC). The PTC is a critical region of the ribosome that catalyzes the formation of peptide bonds between amino acids during the elongation phase of protein synthesis. The binding of 3-ADON to the A-site within the PTC physically obstructs the accommodation of aminoacyl-tRNA, thereby stalling the elongation process.[2] While the precise binding affinity of 3-ADON to the ribosome has not been definitively quantified in the available literature, its potent inhibition of protein synthesis underscores a strong interaction.

The Ribotoxic Stress Response: A Cellular Alarm

The binding of 3-ADON to the ribosome is recognized by the cell as a "ribotoxic" event, triggering a specialized signaling cascade known as the ribotoxic stress response (RSR).[2][3] This response is a crucial component of the cellular defense mechanism against ribosome-damaging agents. The RSR is initiated by the activation of upstream kinases that sense the stalled ribosome. A key player in this process is the Mitogen-Activated Protein Kinase Kinase Kinase (MAP3K) ZAKα (Sterile Alpha and Leucine Zipper Containing Kinase).[3][4]

Activation of Mitogen-Activated Protein Kinase (MAPK) Pathways

The activation of the ribotoxic stress response by 3-ADON leads to the phosphorylation and activation of several downstream Mitogen-Activated Protein Kinase (MAPK) signaling pathways.[2] These pathways are central to a multitude of cellular processes, and their activation by 3-ADON is a key driver of its toxic effects. The primary MAPK pathways affected are:

-

c-Jun N-terminal Kinase (JNK) Pathway: Involved in cellular stress responses, inflammation, and apoptosis.

-

p38 MAPK Pathway: Plays a critical role in inflammation and apoptosis.

-

Extracellular signal-Regulated Kinase (ERK) Pathway: Primarily associated with cell proliferation and differentiation, but can also be activated by stress signals.

The activation of these MAPK pathways ultimately leads to the modulation of transcription factors, such as AP-1 and NF-κB, which in turn regulate the expression of a wide range of genes involved in the cellular response to 3-ADON.[5]

Caption: Signaling pathway of the ribotoxic stress response induced by 3-acetyldeoxynivalenol.

Downstream Cellular Effects

The activation of MAPK signaling cascades by 3-ADON culminates in a variety of downstream cellular effects, contributing to its overall toxicity.

Apoptosis (Programmed Cell Death)

3-ADON is a potent inducer of apoptosis.[6] The activation of the JNK and p38 MAPK pathways plays a crucial role in initiating the apoptotic cascade. This involves the activation of caspases, a family of proteases that execute the apoptotic program, leading to characteristic morphological and biochemical changes in the cell, ultimately resulting in cell death.

Immunomodulation and Inflammation

3-ADON exhibits complex immunomodulatory effects. At the cellular level, the activation of MAPK pathways leads to the increased expression and secretion of pro-inflammatory cytokines and chemokines, such as Interleukin-8 (IL-8) and Tumor Necrosis Factor-alpha (TNF-α).[7] This pro-inflammatory response contributes to the gastrointestinal and systemic toxicity of the mycotoxin.

Disruption of Intestinal Barrier Function

The intestinal epithelium is a primary target for ingested 3-ADON. Exposure to this mycotoxin can disrupt the integrity of the intestinal barrier by downregulating the expression of tight junction proteins, such as claudin-3 and occludin.[8] This leads to an increase in intestinal permeability, a condition often referred to as "leaky gut," which can allow the translocation of harmful substances from the intestinal lumen into the bloodstream.

Endoplasmic Reticulum (ER) Stress

3-ADON has been shown to induce endoplasmic reticulum (ER) stress.[9] The ER is a critical organelle for protein folding and modification. The inhibition of protein synthesis by 3-ADON can lead to an accumulation of unfolded or misfolded proteins in the ER, triggering the unfolded protein response (UPR). Prolonged ER stress can ultimately lead to apoptosis.

Data Presentation

Table 1: Comparative Cytotoxicity (IC50) of 3-ADON and Deoxynivalenol (DON) on Various Cell Lines

| Cell Line | Mycotoxin | Incubation Time (h) | IC50 (µM) |

| Caco-2 | 3-ADON | 24 | 13.19 ± 0.71 |

| 48 | 9.85 ± 1.52 | ||

| 72 | 7.85 ± 2.01 | ||

| DON | 24 | 6.17 ± 0.93 | |

| 48 | 2.91 ± 0.65 | ||

| 72 | 1.46 ± 0.42 | ||

| HepG2 | 3-ADON | 24 | >10 |

| 48 | ~8 | ||

| 72 | ~5 | ||

| DON | 24 | ~5 | |

| 48 | ~2.5 | ||

| 72 | ~1 | ||

| IPEC-J2 | 3-ADON | 24 | Not explicitly available |

| DON | 24 | ~1.0 µg/mL (~3.37 µM) |

Table 2: Effect of 3-ADON on Pro-inflammatory Cytokine mRNA Expression in Mouse Spleen

| Cytokine | Fold Induction (vs. Vehicle Control) at 2h |

| TNF-α | ~5-fold |

| IL-1β | ~10-fold |

| IL-6 | ~20-fold |

| CXCL-2 | ~92-fold |

Data derived from in vivo studies in mice orally exposed to 3-ADON.[2]

Experimental Protocols

Cell Viability Assessment: MTT Assay

This protocol is used to assess the cytotoxic effects of 3-ADON on cultured cells.

Caption: Experimental workflow for the MTT cell viability assay.

Materials:

-

3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

-

Solubilization buffer (e.g., DMSO or 0.01 M HCl in 10% SDS solution)

-

96-well cell culture plates

-

Spectrophotometer (plate reader)

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10⁴ to 5 x 10⁴ cells/well in 100 µL of complete culture medium and incubate for 24 hours.

-

Treatment: Prepare serial dilutions of 3-ADON in culture medium. Remove the old medium from the cells and add 100 µL of the 3-ADON solutions to the respective wells. Include a vehicle control (medium with the same concentration of solvent used to dissolve 3-ADON).

-

Incubation: Incubate the plates for the desired exposure times (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.

-

Solubilization: Carefully remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Western Blot Analysis of MAPK Activation

This protocol is used to detect the phosphorylation (activation) of MAPK proteins (p38, JNK, ERK) in response to 3-ADON treatment.

Materials:

-

Primary antibodies specific for phosphorylated and total p38, JNK, and ERK.

-

HRP-conjugated secondary antibodies.

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.

-

SDS-PAGE gels and electrophoresis apparatus.

-

PVDF or nitrocellulose membranes.

-

Chemiluminescent substrate.

-

Imaging system.

Procedure:

-

Cell Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat cells with 3-ADON at the desired concentration and for the specified time points.

-

Protein Extraction: Wash cells with ice-cold PBS and lyse them with lysis buffer.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

SDS-PAGE and Transfer: Separate equal amounts of protein (20-30 µg) on an SDS-PAGE gel and transfer the proteins to a membrane.

-

Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-phospho-p38) overnight at 4°C.

-

Washing and Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.

-

Stripping and Re-probing: The membrane can be stripped and re-probed with an antibody for the total form of the protein (e.g., anti-total-p38) to normalize for protein loading.

Immunofluorescence Staining for Tight Junction Proteins

This protocol is used to visualize the expression and localization of tight junction proteins (e.g., claudin-3, ZO-1) in intestinal epithelial cells treated with 3-ADON.

Materials:

-

Primary antibodies against tight junction proteins.

-

Fluorophore-conjugated secondary antibodies.

-

Fixation solution (e.g., 4% paraformaldehyde).

-

Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS).

-

Blocking solution (e.g., 5% BSA in PBS).

-

Mounting medium with DAPI.

-

Fluorescence microscope.

Procedure:

-

Cell Culture on Transwell Inserts: Grow intestinal epithelial cells (e.g., Caco-2, IPEC-J2) on permeable Transwell inserts to form a polarized monolayer.

-

Treatment: Treat the cells with 3-ADON for the desired time.

-

Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde, followed by permeabilization with 0.1% Triton X-100.

-

Blocking: Block non-specific antibody binding with 5% BSA.

-

Antibody Staining: Incubate with the primary antibody against the tight junction protein of interest, followed by incubation with a fluorophore-conjugated secondary antibody.

-

Mounting and Imaging: Mount the inserts on a microscope slide with mounting medium containing DAPI (to stain the nuclei) and visualize using a fluorescence microscope.

Conclusion

The mechanism of action of 3-acetyldeoxynivalenol is a multi-step process initiated by its binding to the 60S ribosomal subunit, leading to the inhibition of protein synthesis. This triggers the ribotoxic stress response, which in turn activates MAPK signaling pathways. The subsequent phosphorylation cascades are central to the diverse cellular outcomes of 3-ADON exposure, including apoptosis, inflammation, and disruption of the intestinal barrier. A thorough understanding of these molecular mechanisms is paramount for assessing the toxicological risks associated with 3-ADON contamination in food and feed and for the development of potential therapeutic or mitigating strategies. This technical guide provides a foundational resource for researchers to further investigate the intricate cellular and molecular impacts of this prevalent mycotoxin.

References

- 1. Mitogen-activated protein kinase pathways mediated by ERK, JNK, and p38 protein kinases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. youtube.com [youtube.com]

- 3. Initiation of a ZAKα-dependent Ribotoxic Stress Response by the Innate Immunity Endoribonuclease RNase L - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Initiation of a ZAKα-dependent ribotoxic stress response by the innate immunity endoribonuclease RNase L - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. Caspase-3 Activity Assay Kit | Cell Signaling Technology [cellsignal.com]

- 7. researchgate.net [researchgate.net]

- 8. sigmaaldrich.com [sigmaaldrich.com]

- 9. journal.r-project.org [journal.r-project.org]

An In-Depth Technical Guide on the Biological Activity of 15-Acetyldeoxynivalenol

For Researchers, Scientists, and Drug Development Professionals

Introduction

15-Acetyldeoxynivalenol (15-AcDON) is a type B trichothecene (B1219388) mycotoxin, an acetylated derivative of deoxynivalenol (B1670258) (DON), produced by various Fusarium species. Commonly found as a contaminant in cereal grains such as wheat, barley, and maize, 15-AcDON poses a significant threat to human and animal health. Its toxic effects are multifaceted, including emesis, anorexia, and immunotoxicity. In vivo, 15-AcDON can be rapidly deacetylated to its parent compound, DON, contributing to the overall toxicity of contaminated food and feed. This guide provides a comprehensive technical overview of the biological activities of 15-AcDON, focusing on its mechanism of action, cellular effects, and the signaling pathways it modulates. Detailed experimental protocols and collated quantitative data are presented to support further research and drug development endeavors.

Mechanism of Action: Ribotoxic Stress Response

The primary molecular mechanism of action for 15-AcDON, like other trichothecenes, is the inhibition of protein synthesis in eukaryotic cells. This is achieved through its high-affinity binding to the A-site of the peptidyl transferase center on the 60S ribosomal subunit. This interaction interferes with the elongation step of translation, leading to a halt in polypeptide chain formation. The 12,13-epoxy ring is essential for this toxic activity.

The inhibition of protein synthesis by 15-AcDON triggers a cellular stress cascade known as the "ribotoxic stress response". This response is a key driver of the diverse toxicological effects observed with this mycotoxin and is characterized by the rapid activation of Mitogen-Activated Protein Kinases (MAPKs).

Cellular and Systemic Effects

Cytotoxicity

15-AcDON exhibits significant cytotoxicity across a range of cell types. Its potency is often comparable to or slightly greater than that of DON. For instance, in human intestinal Caco-2 cells, 15-AcDON has been shown to be slightly more potent than DON in compromising barrier integrity.

Immunomodulation

A hallmark of trichothecene toxicity is the modulation of the immune system. 15-AcDON can induce the expression and secretion of pro-inflammatory cytokines, such as Interleukin-8 (IL-8), in intestinal epithelial cells. This inflammatory response contributes to the gastrointestinal toxicity associated with this mycotoxin.

Intestinal Barrier Dysfunction

The intestinal epithelium is a primary target for ingested mycotoxins. 15-AcDON has been demonstrated to disrupt the integrity of the intestinal barrier by affecting tight junction proteins. This can lead to increased intestinal permeability, facilitating the passage of harmful substances from the gut lumen into the bloodstream. Studies have indicated that 15-AcDON can cause higher intestinal permeability compared to DON.

Quantitative Data Summary

The following tables summarize key quantitative data regarding the biological activity of 15-Acetyldeoxynivalenol.

| Parameter | Species/System | Value | Reference |

| Oral LD50 | B6C3F1 Mouse | 34 mg/kg | |

| Intraperitoneal LD50 | B6C3F1 Mouse | 113 mg/kg | |

| IC50 (Protein Synthesis) | Rabbit reticulocyte lysate | ~1.5 µM |

| Cell Line | Exposure Time | IC50 (µM) | Reference |

| Caco-2 | 24h | 3.86 ± 0.81 | |

| 48h | 1.44 ± 0.67 | ||

| 72h | 1.44 ± 0.67 | ||

| HepG2 | 24h | 5.2 - 8.1 | |

| 48h | Not Specified | ||

| 72h | Not Specified |

| Cytokine | Cell Line/System | Concentration of 15-AcDON | Incubation Time | Result | Reference |

| IL-8 | Caco-2 | Not Specified | Not Specified | Higher secretion than DON and 3-ADON | |

| IL-6 | U-937 (macrophage-like) | 100 - 1000 ng/mL | 3 - 24h | Significant increase in production | |

| TNF-α | U-937 (macrophage-like) | 500 - 1000 ng/mL | 3 - 6h | Upregulated production | |

| IL-18 | Mouse (in vivo) | 2.5 mg/kg BW (oral & IP) | 1 - 2h (peak) | Elevated plasma levels | |

| IL-6 | Mouse (in vivo) | 2.5 mg/kg BW (oral & IP) | 1 - 2h (peak) | Elevated plasma levels |

Signaling Pathways Modulated by 15-Acetyldeoxynivalenol

The ribotoxic stress induced by 15-AcDON leads to the activation of several intracellular signaling pathways, most notably the Mitogen-Activated Protein Kinase (MAPK) pathways.

Ribotoxic Stress and MAPK Activation

Binding of 15-AcDON to the ribosome is perceived as a cellular stress, initiating a signaling cascade that activates the three major MAPK pathways: c-Jun N-terminal kinase (JNK), p38, and extracellular signal-regulated kinase (ERK). The activation of these kinases is a rapid event, occurring within minutes of exposure. Upstream of the MAPKs, ribosome-associated kinases such as the Src family kinase Hck and the double-stranded RNA-dependent protein kinase (PKR) have been identified as key initiators of the ribotoxic stress response. These upstream kinases then activate a cascade of MAPK kinase kinases (MAPKKKs) and MAPK kinases (MAPKKs) that ultimately lead to the phosphorylation and activation of JNK, p38, and ERK.

The activation of MAPKs is a central mechanism through which 15-AcDON mediates its pro-inflammatory and apoptotic effects. These activated MAPKs can phosphorylate a variety of downstream transcription factors, leading to altered gene expression.

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the biological activity of 15-AcDON.

Cytotoxicity Assay (MTT Assay)

This protocol is adapted for determining the cytotoxicity of 15-AcDON on a human cell line such as HepG2.

Materials:

-

HepG2 cells

-

Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

-

15-Acetyldeoxynivalenol (15-AcDON) stock solution (in DMSO or ethanol)

-

3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (B87167) (DMSO)

-

96-well cell culture plates

-

Plate reader (570 nm)

Procedure:

-

Seed HepG2 cells in a 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of complete DMEM.

-

Incubate the plate at 37°C in a humidified atmosphere with 5% CO₂ for 24 hours to allow for cell attachment.

-

Prepare serial dilutions of 15-AcDON in complete DMEM from the stock solution. The final solvent concentration should not exceed 0.5%.

-

Remove the medium from the wells and replace it with 100 µL of the prepared 15-AcDON dilutions. Include a vehicle control (medium with solvent) and a blank (medium only).

-

Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

-

After incubation, add 10 µL of MTT solution to each well.

-

Incubate the plate for an additional 4 hours at 37°C.

-

Carefully remove the medium containing MTT.

-

Add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the vehicle control.

Western Blot for MAPK Activation

This protocol describes the detection of phosphorylated MAPKs (p-p38, p-JNK, p-ERK) in cells treated with 15-AcDON.

Materials:

-

Cell line of interest (e.g., RAW 264.7 macrophages)

-

Cell culture medium and supplements

-

15-Acetyldeoxynivalenol (15-AcDON)

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

-

Primary antibodies specific for phosphorylated and total p38, JNK, and ERK

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Culture cells to 80-90% confluency.

-

Treat cells with various concentrations of 15-AcDON for different time points (e.g., 15, 30, 60 minutes).

-

Wash cells with ice-cold PBS and lyse them with lysis buffer.

-

Centrifuge the lysates to pellet cell debris and collect the supernatant.

-

Determine the protein concentration of the lysates using a BCA assay.

-

Normalize protein samples and prepare them for SDS-PAGE by adding sample buffer and boiling.

-

Separate proteins by SDS-PAGE and transfer them to a membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against phosphorylated MAPKs overnight at 4°C.

-

Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and detect the signal using a chemiluminescent substrate and an imaging system.

-

Strip the membrane and re-probe with antibodies against total MAPKs to confirm equal loading.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This protocol outlines the detection of apoptosis in a cell line, such as Jurkat T-cells, treated with 15-AcDON using flow cytometry.

Materials:

-

Jurkat T-cells

-

RPMI-1640 medium with supplements

-

15-Acetyldeoxynivalenol (15-AcDON)

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

-

Flow cytometer

Procedure:

-

Culture Jurkat T-cells and treat with desired concentrations of 15-AcDON for a specified time (e.g., 24 hours). Include appropriate controls.

-

Harvest cells by centrifugation and wash twice with cold PBS.

-

Resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

-

To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X Binding Buffer to each tube.

-

Analyze the cells by flow cytometry within one hour.

-

Viable cells: Annexin V-FITC negative and PI negative.

-

Early apoptotic cells: Annexin V-FITC positive and PI negative.

-

Late apoptotic/necrotic cells: Annexin V-FITC positive and PI positive.

-

Quantification of IL-8 Production (ELISA)

This protocol provides a general guideline for quantifying the secretion of IL-8 from a cell line, such as Caco-2, after exposure to 15-AcDON using an Enzyme-Linked Immunosorbent Assay (ELISA) kit.

Materials:

-

Caco-2 cells

-

Cell culture medium and supplements

-

15-Acetyldeoxynivalenol (15-AcDON)

-

Human IL-8 ELISA Kit (follow manufacturer's instructions for all kit components)

-

Microplate reader

Procedure:

-

Seed Caco-2 cells in a multi-well plate and grow to confluency.

-

Treat the cells with various concentrations of 15-AcDON for a specified time. Include an untreated control.

-

Collect the cell culture supernatants.

-

Perform the IL-8 ELISA on the collected supernatants according to the kit manufacturer's protocol. This typically involves:

-

Adding standards and samples to the antibody-coated microplate.

-

Incubation steps with detection antibody and enzyme-conjugated secondary antibody.

-

Washing steps between incubations.

-

Addition of a substrate to produce a colorimetric signal.

-

Stopping the reaction.

-

-

Measure the absorbance at the appropriate wavelength using a microplate reader.

-

Calculate the concentration of IL-8 in the samples by comparing their absorbance to the standard curve.

Conclusion

15-Acetyldeoxynivalenol is a biologically active mycotoxin with significant implications for human and animal health. Its primary mechanism of action, the inhibition of protein synthesis, triggers a ribotoxic stress response that activates MAPK signaling pathways, leading to a range of cellular effects including cytotoxicity, inflammation, and disruption of the intestinal barrier. The quantitative data and detailed experimental protocols provided

Acetyldeoxynivalenol Structure-Activity Relationship: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Deoxynivalenol (B1670258) (DON), a type B trichothecene (B1219388) mycotoxin produced by Fusarium species, is a significant contaminant of cereal grains worldwide, posing a threat to human and animal health. Its acetylated derivatives, primarily 3-acetyldeoxynivalenol (B190510) (3-ADON) and 15-acetyldeoxynivalenol (B30657) (15-ADON), are also prevalent and exhibit distinct toxicological profiles. Understanding the structure-activity relationship (SAR) of these compounds is crucial for accurate risk assessment, the development of diagnostic tools, and the design of potential therapeutic interventions. This technical guide provides an in-depth analysis of the SAR of acetyldeoxynivalenol, focusing on the influence of acetylation on its biological activities, mechanisms of action, and the signaling pathways it modulates.

The core structure of trichothecenes, characterized by a 12,13-epoxytrichothec-9-ene (B1214510) skeleton, is essential for their toxicity.[1] For deoxynivalenol and its acetylated forms, the presence and position of acetyl groups on the core structure significantly influence their toxicokinetics and toxicodynamics.[2] While both 3-ADON and 15-ADON are rapidly deacetylated to DON in vivo, their initial interactions with cellular targets and subsequent biological effects can differ.[3]

Mechanism of Action: Ribotoxic Stress Response

The primary molecular target for DON and its acetylated derivatives is the 60S ribosomal subunit, where they bind to the peptidyl transferase center.[4][5] This interaction inhibits protein synthesis, primarily at the elongation/termination stage.[5][6][7] The inhibition of protein synthesis triggers a "ribotoxic stress response," a cellular signaling cascade that activates mitogen-activated protein kinases (MAPKs), including c-Jun N-terminal kinase (JNK), p38, and extracellular signal-regulated kinase (ERK).[8][9] The activation of these MAPK pathways is a key driver of the pro-inflammatory and apoptotic effects of these mycotoxins.[3][8]

Structure-Activity Relationship: The Role of Acetylation

The position of the acetyl group on the deoxynivalenol molecule significantly impacts its biological activity.

-

3-Acetyldeoxynivalenol (3-ADON): Generally considered less toxic than DON and 15-ADON.[10][11] Studies have shown that 3-ADON is less potent in inducing adverse effects on intestinal barrier integrity compared to DON.[12][13] However, it still contributes to the overall toxicity as it is readily metabolized to DON.[1][3] Some studies suggest that the 3-ADON chemotype of F. graminearum may be more aggressive and produce higher overall levels of DON.[4][14]

-

15-Acetyldeoxynivalenol (15-ADON): Often exhibits toxicity equal to or greater than DON.[10][11] It has been shown to be more potent than DON in decreasing the transepithelial electrical resistance (TEER) of intestinal cell monolayers, indicating a greater disruption of the intestinal barrier.[13][15] The ability of 15-ADON to induce the pro-inflammatory chemokine IL-8 is also higher than that of DON and 3-ADON.[15]

The 12,13-epoxy group is critical for the toxicity of all these compounds. De-epoxidation, a metabolic transformation that can occur in some gut microbiota, results in a significant detoxification of the molecule.[1][11]

Quantitative Toxicity Data

The following tables summarize key quantitative data on the toxicity of deoxynivalenol and its acetylated derivatives from various studies.

| Compound | Animal Model | Route of Administration | LD50 | Reference |

| Deoxynivalenol (DON) | B6C3F1 Mouse | Oral | 78 mg/kg | [16] |

| Deoxynivalenol (DON) | B6C3F1 Mouse | Intraperitoneal | 49 mg/kg | [16] |

| 15-Acetyldeoxynivalenol (15-ADON) | B6C3F1 Mouse | Oral | 34 mg/kg | [16] |

| 15-Acetyldeoxynivalenol (15-ADON) | B6C3F1 Mouse | Intraperitoneal | 113 mg/kg | [16] |

| Compound | Cell Line | Assay | IC50 | Reference |

| Deoxynivalenol (DON) | Swiss 3T3 Cells | DNA Synthesis Inhibition (BrdU) | 1.50 ± 0.34 µM | [11] |

| 3-Acetyldeoxynivalenol (3-ADON) | Swiss 3T3 Cells | DNA Synthesis Inhibition (BrdU) | Less toxic than DON | [11] |

| 15-Acetyldeoxynivalenol (15-ADON) | Swiss 3T3 Cells | DNA Synthesis Inhibition (BrdU) | Equal to DON | [11] |

| Deoxynivalenol (DON) | Murine erythroleukemia cells | Protein Synthesis Inhibition | ~1 µg/mL (~3.4 µM) | [5] |

| Compound | Animal Model | Administration | Emetic ED50 | Reference |

| Deoxynivalenol (DON) | Mink | Intraperitoneal | 80 µg/kg bw | [17] |

| Deoxynivalenol (DON) | Mink | Oral | 30 µg/kg bw | [17] |

| 3-Acetyldeoxynivalenol (3-ADON) | Mink | Intraperitoneal | 180 µg/kg bw | [17] |

| 3-Acetyldeoxynivalenol (3-ADON) | Mink | Oral | 290 µg/kg bw | [17] |

| 15-Acetyldeoxynivalenol (15-ADON) | Mink | Intraperitoneal | 170 µg/kg bw | [17] |

| 15-Acetyldeoxynivalenol (15-ADON) | Mink | Oral | 40 µg/kg bw | [17] |

Experimental Protocols

Cytotoxicity Assay (MTT Assay)

This protocol is a common method for assessing the cytotoxicity of acetyldeoxynivalenol derivatives.

Materials:

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

Acetyldeoxynivalenol stock solution (in DMSO or ethanol)[2][8]

-

96-well cell culture plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization buffer (e.g., DMSO)[8]

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a predetermined density and allow them to attach overnight.[8]

-

Prepare serial dilutions of the acetyldeoxynivalenol compounds in complete cell culture medium.

-

Remove the existing medium from the cells and replace it with the medium containing the test compounds or vehicle control.

-

Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).

-

Add MTT solution to each well and incubate for a further 2-4 hours to allow for the formation of formazan (B1609692) crystals.[8]

-

Remove the MTT-containing medium and add a solubilization buffer to dissolve the formazan crystals.[8]

-

Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.[8]

-

Calculate cell viability as a percentage of the vehicle-treated control.

Protein Synthesis Inhibition Assay (Cell-Free System)

This assay directly measures the inhibitory effect of acetyldeoxynivalenol on protein synthesis.[2]

Materials:

-

Cell-free in vitro translation system (e.g., rabbit reticulocyte lysate)[2]

-

Acetyldeoxynivalenol stock solution

-

Template mRNA (e.g., luciferase mRNA)

-

Radiolabeled amino acid (e.g., [35S]-methionine)[2]

-

Trichloroacetic acid (TCA)

-

Scintillation counter

Procedure:

-

Set up the in vitro translation reaction according to the manufacturer's instructions, including the cell-free lysate, template mRNA, and radiolabeled amino acid.

-

Add varying concentrations of the acetyldeoxynivalenol compounds or a vehicle control to the reactions.

-

Incubate the reactions at the optimal temperature for a specified time to allow for protein synthesis.

-

Stop the reactions and precipitate the newly synthesized proteins using TCA.[2]

-

Collect the protein precipitates on a filter membrane and wash to remove unincorporated radiolabeled amino acids.

-

Measure the amount of incorporated radioactivity using a scintillation counter.[2]

-

Calculate the percentage of protein synthesis inhibition relative to the vehicle control and determine the IC50 value.

Western Blot for MAPK Activation

This protocol is used to detect the phosphorylation and subsequent activation of MAPK proteins.[8]

Materials:

-

Cell line of interest (e.g., RAW 264.7 macrophages)[8]

-

Acetyldeoxynivalenol stock solution

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors[8]

-

BCA protein assay kit

-

SDS-PAGE gels and electrophoresis equipment

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% BSA in TBST)[8]

-

Primary antibodies specific for phosphorylated and total ERK, JNK, and p38[8]

-

HRP-conjugated secondary antibody[8]

-

Chemiluminescent substrate and imaging system[8]

Procedure:

-

Culture cells to a suitable confluency and then treat with acetyldeoxynivalenol for various time points.

-

Lyse the cells and collect the protein extracts.

-

Determine the protein concentration of each lysate using a BCA assay.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with a primary antibody specific for a phosphorylated MAPK (e.g., phospho-p38).

-

Wash the membrane and then incubate with an HRP-conjugated secondary antibody.

-

Detect the signal using a chemiluminescent substrate and an imaging system.[8]

-

Strip the membrane and re-probe with an antibody for the total MAPK protein to confirm equal loading.[8]

Visualizations

Caption: In vivo biotransformation of acetyldeoxynivalenol.

Caption: Acetyldeoxynivalenol-induced MAPK signaling pathway.

Caption: General experimental workflow for an MTT cytotoxicity assay.

References

- 1. The Metabolic Fate of Deoxynivalenol and Its Acetylated Derivatives in a Wheat Suspension Culture: Identification and Detection of DON-15-O-Glucoside, 15-Acetyl-DON-3-O-Glucoside and 15-Acetyl-DON-3-Sulfate [mdpi.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. Protein synthesis inhibition by 8-oxo-12,13-epoxytrichothecenes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Deoxynivalenol affects cell metabolism in vivo and inhibits protein synthesis in IPEC-1 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. Early Activation of MAPK p44/42 Is Partially Involved in DON-Induced Disruption of the Intestinal Barrier Function and Tight Junction Network - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. Comparative cytotoxicity of deoxynivalenol, nivalenol, their acetylated derivatives and de-epoxy metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. research.vu.nl [research.vu.nl]

- 13. Deoxynivalenol and Its Modified Forms: Are There Major Differences? - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Comparative study of deoxynivalenol, 3-acetyldeoxynivalenol, and 15-acetyldeoxynivalenol on intestinal transport and IL-8 secretion in the human cell line Caco-2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Comparison of acute toxicities of deoxynivalenol (vomitoxin) and 15-acetyldeoxynivalenol in the B6C3F1 mouse - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Comparison of Emetic Potencies of the 8-Ketotrichothecenes Deoxynivalenol, 15-Acetyldeoxynivalenol, 3-Acetyldeoxynivalenol, Fusarenon X, and Nivalenol - PMC [pmc.ncbi.nlm.nih.gov]

In-Vivo Toxicokinetics of Acetyldeoxynivalenol: A Technical Guide

For: Researchers, Scientists, and Drug Development Professionals

Introduction

Acetyldeoxynivalenol, a mycotoxin produced by Fusarium species, is a prevalent contaminant in cereal grains, posing a significant risk to human and animal health.[1] It primarily exists in two acetylated forms: 3-acetyldeoxynivalenol (B190510) (3-ADON) and 15-acetyldeoxynivalenol (B30657) (15-ADON). Understanding the in-vivo toxicokinetics—absorption, distribution, metabolism, and excretion (ADME)—of these compounds is critical for accurate risk assessment and the development of effective mitigation strategies.

This technical guide provides a comprehensive overview of the metabolic fate of acetyldeoxynivalenol in vivo. The primary metabolic event is a rapid and extensive presystemic deacetylation of both 3-ADON and 15-ADON to their parent compound, deoxynivalenol (B1670258) (DON).[1][2][3][4] Consequently, the toxicity observed is largely attributed to the resulting DON.[1] Significant species-specific differences in metabolism and overall toxicokinetics have been identified, particularly between swine and poultry.[1][5][6]

Biotransformation Pathways

The in-vivo metabolism of acetyldeoxynivalenol is a multi-step process involving Phase I and Phase II reactions, as well as microbial transformations in the gut.

-

Deacetylation (Phase I): The initial and most critical step is the hydrolysis of the acetyl group from 3-ADON or 15-ADON to form DON.[1][7] This conversion happens quickly and can occur presystemically.[1][5] In broiler chickens, 3-ADON is almost completely hydrolyzed to DON, while the conversion of 15-ADON to DON occurs to a lesser extent.[2][3][8]

-

Conjugation (Phase II): The newly formed DON undergoes extensive Phase II metabolism, with distinct pathways depending on the animal species.

-

Glucuronidation: In pigs, the primary conjugation pathway is glucuronidation, where glucuronic acid is attached to DON, forming metabolites like DON-3-glucuronide and DON-15-glucuronide.[5][7][9] A significant portion of DON found in pig plasma exists in this conjugated form.[7]

-

Sulfation: In poultry, sulfation is the predominant pathway, leading to the formation of DON-3-sulfate.[5][8][10]

-

-

De-epoxidation (Microbial Metabolism): Anaerobic bacteria within the gastrointestinal tract can metabolize DON into de-epoxy deoxynivalenol (DOM-1).[7][11] This metabolite is at least 50 times less toxic than DON, making this a key detoxification pathway.[11][12][13] While DOM-1 is found in the feces of pigs, it is generally not detected in plasma or urine.[7]

Quantitative Toxicokinetic Data

Toxicokinetic parameters for acetyldeoxynivalenol and its primary metabolite, DON, vary significantly between species. Pigs are generally more sensitive to DON, which is reflected in its higher oral bioavailability compared to poultry.[6][9]

Table 1: Toxicokinetic Parameters in Pigs

| Compound Administered | Analyte Measured | Route | Cmax | Tmax | Absolute Oral Bioavailability (F) | Key Findings | Reference |

|---|---|---|---|---|---|---|---|

| 3-ADON | DON | Oral | ~ (peak) | 3 h | Not specified | Detected in plasma within 20 min. Rapid absorption and deacetylation. No accumulation in plasma. | [7] |

| 3-ADON | DON | Oral | Not specified | Not specified | Higher than in poultry. | Extensive presystemic deacetylation. | [1] |

| DON | DON | Oral | Not specified | Not specified | 81.3 ± 17.4 % | High absorption of parent DON. |[5] |

Table 2: Toxicokinetic Parameters in Broiler Chickens

| Compound Administered | Analyte Measured | Route | Cmax | Tmax | Absolute Oral Bioavailability (F) | Key Findings | Reference |

|---|---|---|---|---|---|---|---|

| 3-ADON / 15-ADON | DON | Oral | Not specified | Not specified | Lower than in pigs. | Nearly complete hydrolysis of 3-ADON; partial for 15-ADON. | [2][3][8] |

| DON | DON | Oral | Not specified | < 2 h | 5-20% | Low oral bioavailability, rapid clearance. |[6][8] |

Detailed Experimental Protocols

Standardized protocols are essential for generating comparable toxicokinetic data. Crossover studies are frequently employed to determine parameters such as absolute oral bioavailability.

In Vivo Study in Swine (Crossover Design)

This protocol describes a common experimental design to assess the in vivo toxicokinetics of ADON.[1]

-

Animal Model: Clinically healthy, castrated male pigs are often used. Animals may be cannulated (e.g., in an ear vein) for repeated, stress-free blood sampling.[1]

-

Housing: Pigs are housed individually in metabolic cages that permit the separate collection of urine and feces for excretion analysis.[1]

-

Diet: A mycotoxin-free diet and water are provided ad libitum to avoid confounding exposures.[1]

-

Dosing:

-

Intravenous (IV) Administration: A known dose of the test compound (e.g., 3-ADON) is administered via the cannulated vein.

-

Oral (PO) Administration: The same dose is administered by oral gavage.

-

A suitable washout period (e.g., one week) is maintained between the IV and PO administrations.[1]

-

-

Sample Collection:

Sample Preparation and Analytical Method

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the sensitive and selective quantification of acetyldeoxynivalenol and its metabolites in biological matrices.[1][2]

-

Plasma Preparation:

-

Plasma is separated from whole blood by centrifugation.[1]

-

Proteins are precipitated by adding an organic solvent, such as acetonitrile, and then removed by centrifugation.[1][2]

-

The resulting supernatant is evaporated to dryness and reconstituted in a suitable solvent (e.g., the initial mobile phase) for LC-MS/MS analysis.[1][2]

-

-

LC-MS/MS Parameters:

-

Chromatography: A reversed-phase C18 column is typically used to separate the analytes.[1]

-

Mobile Phase: A gradient of water and an organic solvent (e.g., methanol (B129727) or acetonitrile), often with additives like formic acid or ammonium (B1175870) acetate, is employed.[1]

-

Ionization: Electrospray ionization (ESI) is commonly used in either positive or negative mode.[1]

-

Mass Analysis: A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode provides high selectivity and sensitivity for quantification.[1]

-

Cellular Mechanisms of Toxicity

The toxicity of acetyldeoxynivalenol is primarily mediated by its chief metabolite, DON. DON is known to bind to the 60S ribosomal subunit, inhibiting protein synthesis.[14] This interaction triggers a "ribotoxic stress response," leading to the activation of Mitogen-Activated Protein Kinase (MAPK) signaling pathways, including ERK, JNK, and p38.[1] Activation of these pathways can result in a variety of downstream cellular effects, including inflammation, apoptosis (programmed cell death), and altered cell proliferation, which underlie the observed toxicological outcomes.[1]

References

- 1. benchchem.com [benchchem.com]

- 2. Development and validation of an LC-MS/MS method for the toxicokinetic study of deoxynivalenol and its acetylated derivatives in chicken and pig plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Deoxynivalenol and Its Metabolites: Contamination, Metabolism, and Toxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. In vivo contribution of deoxynivalenol-3-β-D-glucoside to deoxynivalenol exposure in broiler chickens and pigs: oral bioavailability, hydrolysis and toxicokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Biomarkers of Deoxynivalenol Toxicity in Chickens with Special Emphasis on Metabolic and Welfare Parameters - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Absorption, metabolism and excretion of 3-acetyl DON in pigs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Assessment of information as regards the toxicity of deoxynivalenol for horses and poultry - PMC [pmc.ncbi.nlm.nih.gov]

- 9. A Comprehensive Review: Current Strategies for Detoxification of Deoxynivalenol in Feedstuffs for Pigs | MDPI [mdpi.com]

- 10. Metabolism of deoxynivalenol and deepoxy-deoxynivalenol in broiler chickens, pullets, roosters and turkeys - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Metabolism of the masked mycotoxin deoxynivalenol-3-glucoside in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Deoxynivalenol and its metabolite deepoxy-deoxynivalenol: multi-parameter analysis for the evaluation of cytotoxicity and cellular effects - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Deepoxy-deoxynivalenol retains some immune-modulatory properties of the parent molecule deoxynivalenol in piglets - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. scispace.com [scispace.com]

Acetyldeoxynivalenol and the Ribotoxic Stress Response: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acetyldeoxynivalenol (ADON), in its two isomeric forms, 3-acetyldeoxynivalenol (B190510) (3-ADON) and 15-acetyldeoxynivalenol (B30657) (15-ADON), belongs to the type B trichothecene (B1219388) mycotoxins produced by Fusarium species. These mycotoxins are frequent contaminants of cereal grains and pose a significant threat to human and animal health. The primary mechanism of toxicity for acetyldeoxynivalenol is the inhibition of protein synthesis, which triggers a sophisticated cellular signaling cascade known as the ribotoxic stress response (RSR). This response is a critical determinant of the downstream pathological effects, including inflammation, immune dysregulation, and apoptosis. This technical guide provides an in-depth exploration of the induction of the ribotoxic stress response by acetyldeoxynivalenol, with a focus on the core molecular mechanisms, quantitative data, and detailed experimental protocols for its investigation.

Core Mechanism: Ribosome Binding and ZAK Activation

The initiation of the ribotoxic stress response by acetyldeoxynivalenol begins with its high-affinity binding to the A-site of the peptidyl transferase center on the 60S ribosomal subunit. This interaction physically obstructs the elongation step of translation, leading to ribosome stalling. The accumulation of stalled ribosomes on an mRNA transcript results in ribosome collisions, which serve as the primary signal for the activation of the RSR.

The key sensor of these ribosomal collisions is the sterile alpha motif and leucine (B10760876) zipper containing kinase (ZAK), a MAP3K. ZAK is constitutively associated with ribosomes and, upon collision, undergoes activation through a series of conformational changes. A critical interaction for ZAK activation is its binding to the ribosomal protein RACK1 at the collision interface. This interaction facilitates the dimerization of ZAK's sterile alpha motif (SAM) domains, leading to its autophosphorylation and subsequent activation of downstream signaling cascades.[1][2][3][4]

Data Presentation: Quantitative Analysis of Acetyldeoxynivalenol-Induced Ribotoxic Stress

The following tables summarize key quantitative data related to the biological effects of 3-ADON and 15-ADON, providing a comparative overview of their potency.

Table 1: Comparative Cytotoxicity (IC50) of Acetyldeoxynivalenol Isomers on Various Cell Lines

| Cell Line | Mycotoxin | Incubation Time (h) | IC50 (µM) |

| Caco-2 | 3-ADON | 24 | 13.19 ± 0.71[5] |

| 48 | 9.85 ± 1.52[5] | ||

| 72 | 7.85 ± 2.01[5] | ||

| Caco-2 | DON | 24 | 6.17 ± 0.93[5] |

| 48 | 2.91 ± 0.65[5] | ||

| 72 | 1.46 ± 0.42[5] | ||

| HepG2 | 3-ADON | 24 | > 10[5] |

| 48 | ~ 8[5] | ||

| 72 | ~ 5[5] | ||

| HepG2 | 15-ADON & 3-ADON (binary combination) | 24, 48, 72 | 0.8 to >25 |

| HepG2 | 15-ADON, 3-ADON & Alternariol (tertiary combination) | 24, 48, 72 | 7.5 to 12 |

Note: IC50 values represent the concentration of a substance that is required for 50% inhibition in vitro. A lower IC50 value indicates a higher cytotoxicity.[5]

Table 2: Protein Synthesis Inhibition by 15-Acetyldeoxynivalenol

| Assay System | Mycotoxin | IC50 |

| Rabbit reticulocyte lysate | 15-ADON | ~1.5 µM[1] |

Table 3: Time-Dependent Activation of MAPKs by Deoxynivalenol (DON) in RAW 264.7 Macrophages

| MAPK | Time Point | Activation Status |

| p38 | 5 min | Increased association with ribosome[6] |

| 15 min | Peak phosphorylation[6] | |

| 30 min | Sustained phosphorylation[6] | |

| JNK | 15 min | Phosphorylation detected[6] |

| 30 min | Sustained phosphorylation[6] | |

| ERK | 15 min | Phosphorylation detected[6] |

| 30 min | Sustained phosphorylation[6] |

Note: Data for the acetylated derivatives are less defined but are expected to follow a similar rapid activation profile.

Signaling Pathways and Visualizations

The activation of ZAK by acetyldeoxynivalenol-induced ribosome collisions initiates a downstream signaling cascade, primarily involving the mitogen-activated protein kinase (MAPK) pathways.

Acetyldeoxynivalenol-Induced Ribotoxic Stress Signaling Pathway

Activated ZAK phosphorylates and activates MAP2Ks, which in turn phosphorylate and activate the key stress-activated MAPKs: p38 and c-Jun N-terminal kinase (JNK).[3][4] These kinases then translocate to the nucleus to regulate the activity of various transcription factors, leading to the expression of genes involved in inflammation (e.g., cytokines and chemokines) and apoptosis.[7][8]

Caption: Acetyldeoxynivalenol-induced ribotoxic stress signaling pathway.

Experimental Workflow for Investigating Ribotoxic Stress

A typical experimental workflow to assess the induction of the ribotoxic stress response by acetyldeoxynivalenol involves a multi-pronged approach, from initial cytotoxicity screening to the detailed analysis of signaling pathway activation and cellular fate.

Caption: Experimental workflow for studying acetyldeoxynivalenol-induced ribotoxic stress.

Logical Relationship of Acetyldeoxynivalenol-Induced Cellular Events

The cellular response to acetyldeoxynivalenol is a cascade of interconnected events, where the initial molecular insult triggers a series of downstream consequences, ultimately determining the cell's fate.

Caption: Logical flow of cellular events following acetyldeoxynivalenol exposure.

Experimental Protocols

Western Blot Analysis of MAPK Phosphorylation

This protocol details the detection of phosphorylated p38 and JNK in cell lysates following treatment with acetyldeoxynivalenol.

Materials:

-

Cell culture reagents

-

Acetyldeoxynivalenol (3-ADON or 15-ADON)

-

Phosphate-buffered saline (PBS)

-

RIPA lysis buffer supplemented with protease and phosphatase inhibitors

-

BCA protein assay kit

-

Laemmli sample buffer

-

SDS-PAGE gels

-

PVDF membrane

-

Blocking buffer (5% BSA in TBST)

-

Primary antibodies (anti-phospho-p38, anti-p38, anti-phospho-JNK, anti-JNK, anti-β-actin)

-

HRP-conjugated secondary antibody

-

ECL reagent

-

Chemiluminescence imager

Procedure:

-

Cell Culture and Treatment: Seed cells (e.g., RAW 264.7 macrophages) in 6-well plates and grow to 80-90% confluency. Treat cells with varying concentrations of acetyldeoxynivalenol for the desired time points (e.g., 15, 30, 60 minutes).

-

Cell Lysis: Wash cells twice with ice-cold PBS. Add 100-150 µL of ice-cold lysis buffer to each well, scrape the cells, and transfer the lysate to a microcentrifuge tube.

-

Protein Extraction: Incubate the lysate on ice for 30 minutes, vortexing every 10 minutes. Centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant containing the total protein.

-

Protein Quantification: Determine the protein concentration of each sample using a BCA assay.

-

Sample Preparation: Normalize protein concentrations for all samples. Add Laemmli sample buffer and denature the proteins by heating at 95°C for 5 minutes.

-

SDS-PAGE and Transfer: Load 20-30 µg of protein per lane on an SDS-PAGE gel. After electrophoresis, transfer the separated proteins to a PVDF membrane.

-

Blocking and Antibody Incubation: Block the membrane with 5% BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies (e.g., 1:1000 dilution in 5% BSA/TBST) overnight at 4°C.

-

Secondary Antibody and Detection: Wash the membrane with TBST. Incubate with HRP-conjugated secondary antibody (1:5000 dilution in 5% BSA/TBST) for 1 hour at room temperature. Wash the membrane again and apply ECL reagent.

-

Imaging and Analysis: Visualize the protein bands using a chemiluminescence imager. Quantify band intensities using software like ImageJ. Normalize the phosphorylated protein levels to the total protein levels.

MTT Assay for Cell Viability

This colorimetric assay measures cell metabolic activity as an indicator of cytotoxicity.

Materials:

-

96-well plates

-

Cell culture medium

-

Acetyldeoxynivalenol

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

-

Toxin Treatment: Replace the medium with fresh medium containing serial dilutions of acetyldeoxynivalenol. Include untreated control wells. Incubate for 24, 48, or 72 hours.

-

MTT Addition: Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C until purple formazan (B1609692) crystals are visible.

-

Formazan Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

Annexin V/PI Apoptosis Assay

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

-

Flow cytometry tubes

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

-

PBS

-

Flow cytometer

Procedure:

-

Cell Treatment and Collection: Treat cells with acetyldeoxynivalenol as desired. Collect both adherent and floating cells by trypsinization and centrifugation.

-

Cell Washing: Wash the cells twice with ice-cold PBS.

-

Cell Staining: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL. Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI solution.

-

Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Sample Preparation for Analysis: Add 400 µL of 1X Binding Buffer to each tube.

-

Flow Cytometry: Analyze the samples on a flow cytometer within 1 hour.

-

Viable cells: Annexin V-negative and PI-negative.

-

Early apoptotic cells: Annexin V-positive and PI-negative.

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

-

Conclusion

Acetyldeoxynivalenol induces a potent ribotoxic stress response by inhibiting protein synthesis and triggering ribosome collisions. This leads to the activation of the ZAK-p38/JNK signaling cascade, culminating in inflammation and apoptosis. The quantitative data and detailed protocols provided in this guide offer a robust framework for researchers to investigate the intricate molecular mechanisms underlying acetyldeoxynivalenol toxicity and to develop strategies for its mitigation. A thorough understanding of these pathways is crucial for assessing the risks associated with these prevalent mycotoxins and for the development of potential therapeutic interventions.

References

- 1. bioengineer.org [bioengineer.org]

- 2. scitechdaily.com [scitechdaily.com]

- 3. ZAK activation at the collided ribosome - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pure.johnshopkins.edu [pure.johnshopkins.edu]